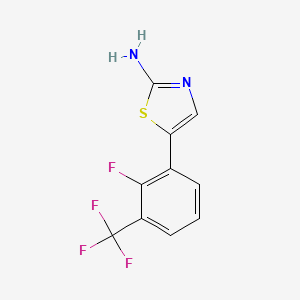
5-(2-Fluoro-3-trifluoromethyl-phenyl)-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorinated phenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a fluorinated benzaldehyde derivative under acidic or basic conditions . The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects . For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A parent compound with similar biological activities.
5-(3-(trifluoromethyl)phenyl)thiazol-2-amine: A structurally similar compound with comparable properties.
4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine: Another related compound with similar applications.
Uniqueness
5-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the specific substitution pattern on the phenyl ring, which enhances its chemical stability and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H6F4N2S |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
OBNSMJDIECYMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















